molecular formula C11H10BrN B6316346 6-Bromo-1-cyclopropyl-1H-indole CAS No. 1897690-68-4

6-Bromo-1-cyclopropyl-1H-indole

Cat. No.: B6316346
CAS No.: 1897690-68-4
M. Wt: 236.11 g/mol
InChI Key: DTVXGFVOHPWNGJ-UHFFFAOYSA-N
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Description

6-Bromo-1-cyclopropyl-1H-indole ( 1897690-68-4) is a brominated indole derivative of high interest in medicinal chemistry and drug discovery. With the molecular formula C 11 H 10 BrN and a molecular weight of 236.11 g/mol, this compound serves as a versatile synthetic intermediate . The indole nucleus is a privileged scaffold in pharmaceuticals, known for its widespread presence in biologically active compounds and its ability to bind with high affinity to multiple receptors . The specific modifications on this indole derivative—a bromine atom at the 6-position and a cyclopropyl group at the 1-position—enhance its utility as a building block. The bromine atom facilitates further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships . The cyclopropyl substitution can influence the molecule's metabolic stability and electronic properties, making it a valuable modification in the design of lead compounds . Indole derivatives exhibit a remarkably broad spectrum of documented biological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antitubercular effects . This compound is therefore a key precursor for researchers synthesizing novel analogs for antiviral and anticancer screening programs, among others . It is also a valuable scaffold for developing probes in chemical biology and for creating libraries of heterocyclic compounds for high-throughput screening. Handling Precautions: This compound is classified with the signal word "Warning" and may cause harm if swallowed or cause skin irritation (H302, H317) . Appropriate personal protective equipment should be worn. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-cyclopropylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-9-2-1-8-5-6-13(10-3-4-10)11(8)7-9/h1-2,5-7,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVXGFVOHPWNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 1 Cyclopropyl 1h Indole and Its Advanced Precursors

Strategies for the Synthesis of 6-Bromo-1H-indole Core

The cornerstone of synthesizing 6-Bromo-1-cyclopropyl-1H-indole is the efficient preparation of its precursor, 6-bromo-1H-indole. Both classical and modern synthetic methodologies have been employed to construct this key intermediate.

Classical Indole (B1671886) Synthesis Approaches Applicable to 6-Bromoindoles

Traditional methods for indole synthesis have been successfully adapted to produce 6-bromoindoles, offering reliable and scalable routes from readily available starting materials.

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole ring formation. google.comsigmaaldrich.combldpharm.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. bldpharm.com For the synthesis of 6-bromoindoles, the reaction commences with (4-bromophenyl)hydrazine, which can be condensed with a suitable carbonyl compound.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. google.com Protonation of the enamine is followed by a -sigmatropic rearrangement, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. google.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, and the reaction conditions can be optimized to improve yields and minimize side products. google.com

Table 1: Key Aspects of the Fischer Indole Synthesis for 6-Bromoindoles

FeatureDescription
Starting Material (4-bromophenyl)hydrazine and a suitable aldehyde or ketone.
Key Intermediate (4-bromophenyl)hydrazone.
Catalyst Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). google.com
Mechanism Involves a -sigmatropic rearrangement of a protonated enamine intermediate. google.com
Advantages Wide applicability and the ability to introduce various substituents on the pyrrole (B145914) ring.

The Leimgruber-Batcho indole synthesis is a highly efficient two-step process that has become a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry. wikipedia.org This method is advantageous due to its high yields, mild reaction conditions, and the commercial availability of many ortho-nitrotoluene precursors. wikipedia.org

To obtain 6-bromoindole (B116670), the synthesis starts with 4-bromo-2-nitrotoluene (B1266186). In the first step, this starting material is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of an amine like pyrrolidine, to form an enamine. wikipedia.org The extended conjugation of these intermediates typically imparts a deep red color. wikipedia.org The second step involves the reductive cyclization of the enamine to the indole. wikipedia.org A variety of reducing agents can be employed for this transformation, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to accelerate the synthesis. wikipedia.org

Table 2: Leimgruber-Batcho Synthesis of 6-Bromoindole

StepReagents and ConditionsIntermediate/Product
Enamine Formation 4-bromo-2-nitrotoluene, DMFDMA, pyrrolidine, heat.1-(4-bromo-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene.
Reductive Cyclization Raney nickel, hydrazine hydrate (B1144303) or H₂/Pd-C.6-bromo-1H-indole. wikipedia.org

The Reissert indole synthesis provides another route to indoles from ortho-nitrotoluenes. This method involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, typically potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate. For the synthesis of 6-bromoindole, 4-bromo-2-nitrotoluene serves as the starting material.

The subsequent step is the reductive cyclization of the pyruvate (B1213749) derivative to an indole-2-carboxylic acid, commonly achieved using zinc in acetic acid. The resulting indole-2-carboxylic acid can then be decarboxylated by heating to afford the final indole product.

Table 3: Reissert Indole Synthesis for 6-Bromoindole

StepDescriptionStarting MaterialKey Intermediate
Condensation Reaction with diethyl oxalate in the presence of a base.4-bromo-2-nitrotoluene.Ethyl 3-(4-bromo-2-nitrophenyl)-2-oxopropanoate.
Reductive Cyclization Reduction of the nitro group and subsequent cyclization.Ethyl 3-(4-bromo-2-nitrophenyl)-2-oxopropanoate.6-bromoindole-2-carboxylic acid.
Decarboxylation Removal of the carboxylic acid group by heating.6-bromoindole-2-carboxylic acid.6-bromo-1H-indole.

Modern Catalytic Approaches for 6-Bromoindole Construction

Recent advances in organic synthesis have led to the development of powerful catalytic methods for the construction of heterocyclic systems, including indoles.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, offering novel and more efficient synthetic pathways. These methods allow for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. While the inherent reactivity of the indole nucleus often leads to functionalization at the C2 or C3 positions, elegant strategies have been developed for the regioselective functionalization of the benzene (B151609) ring of the indole scaffold. Although specific examples detailing the synthesis of the 6-bromoindole core via C-H functionalization are less common, the general principles of these methodologies suggest their potential applicability. For instance, directed C-H activation strategies could potentially be employed to introduce a bromine atom at the C6 position of an indole precursor.

Synthesis of this compound

Once the 6-bromo-1H-indole core is obtained, the final step is the introduction of the cyclopropyl (B3062369) group at the N1 position. Modern cross-coupling reactions are well-suited for this transformation.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of C-N bonds and has been successfully applied to the N-arylation and N-alkylation of indoles and other heterocycles. This reaction typically involves the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound, an adaptation of the Buchwald-Hartwig amination would involve the coupling of 6-bromo-1H-indole with a cyclopropylamine (B47189) derivative or, more commonly, the coupling of cyclopropylamine with a 1-protected-6-bromoindole followed by deprotection, or a direct coupling with 6-bromo-1H-indole itself under suitable conditions. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction.

Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for the formation of C-N bonds. Although it often requires higher temperatures than the Buchwald-Hartwig reaction, it provides a viable alternative for the N-cyclopropylation of 6-bromo-1H-indole.

Introduction of the Cyclopropyl Group at the N-1 Position

The introduction of a cyclopropyl group onto the nitrogen atom of the indole ring is a key step in the synthesis of the title compound. Several methods have been developed to achieve this transformation.

Direct N-Alkylation with Cyclopropyl Halides

Direct N-alkylation of an indole with a cyclopropyl halide presents a straightforward approach. However, this method can be challenging due to the potential for ring-opening of the cyclopropyl group under certain conditions. acs.orgacs.org Attempts to couple indole with cyclopropyl bromide using palladium, nickel, or copper catalysts have been reported to be unsuccessful, often leading to the N-allylated product instead of the desired N-cyclopropyl indole. acs.orgacs.org Despite these challenges, methods for the N-alkylation of indoles using various alkylating agents under different catalytic systems have been explored, which could potentially be adapted for cyclopropylation. researchgate.netgoogle.comrsc.org

Cyclization Reactions Utilizing Cyclopropyl Precursors

An alternative strategy involves the use of precursors already containing the cyclopropyl moiety, followed by a cyclization reaction to form the indole ring. This approach can circumvent the difficulties associated with direct N-cyclopropylation. For example, a 2-alkynylaniline derivative bearing a cyclopropyl group on the nitrogen could undergo a palladium-catalyzed cyclization to form the corresponding 1-cyclopropylindole. mdpi.commdpi.com The synthesis of various 2-substituted indoles has been achieved through the cyclization of 2-alkynylaniline derivatives. mdpi.com This method benefits from the ready availability of the starting materials through Sonogashira coupling of ortho-haloanilines and alkynes. mdpi.com

Another approach involves the copper-mediated coupling of cyclopropylboronic acid with indoles. acs.orgacs.orgnih.gov This method utilizes catalytic amounts of copper(II) acetate (B1210297) and has been shown to be effective for the N-cyclopropylation of a variety of indoles, with different functional groups remaining intact. acs.orgacs.orgnih.gov

Convergent and Divergent Synthetic Routes to this compound

Both convergent and divergent strategies can be envisioned for the synthesis of this compound.

Sequential Halogenation and Cyclopropylation Strategies

A divergent approach would involve the initial synthesis of the indole core, followed by sequential halogenation and N-cyclopropylation. For example, indole can be brominated at the C6 position to give 6-bromoindole. google.comnih.gov Subsequent N-cyclopropylation of 6-bromoindole would then yield the final product. The synthesis of related compounds, such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), has been reported starting from 6-bromoindole, which is first alkylated and then further functionalized. nih.gov

Conversely, a convergent strategy might involve the synthesis of a 1-cyclopropylindole intermediate first, followed by bromination at the C6 position. The regioselectivity of the bromination step would be a critical factor in this approach. Halogenation of 2-trifluoromethylindole has been shown to produce 3-halo derivatives, indicating that the position of halogenation can be influenced by existing substituents on the indole ring. nih.gov

Advanced Approaches for N-1 Cyclopropylation of 6-Bromoindoles

The direct N-cyclopropylation of 6-bromoindole presents a more atom-economical and efficient route to the target compound, this compound, compared to multi-step classical methods. Modern transition-metal-catalyzed cross-coupling reactions, such as copper-catalyzed and palladium-catalyzed methodologies, have emerged as powerful tools for this transformation. These methods offer milder reaction conditions and broader functional group tolerance.

Copper-Catalyzed N-Cyclopropylation

Copper-catalyzed N-cyclopropylation, a variant of the Ullmann condensation, is a prominent method for forming the N-cyclopropyl bond. researchgate.netrsc.org These reactions typically employ a copper catalyst, a ligand, a base, and a cyclopropylating agent.

One of the most effective cyclopropylating agents in this context is cyclopropylboronic acid. The reaction of 6-bromoindole with cyclopropylboronic acid in the presence of a copper(II) acetate catalyst has been shown to be an effective method for N-cyclopropylation of indoles and other cyclic amides. nih.govresearchgate.net The process often requires a base such as sodium hexamethyldisilazide (NaHMDS) and a ligand like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction is typically carried out at elevated temperatures in a suitable solvent under an oxygen-containing atmosphere. nih.gov

Another effective system for the copper-promoted N-cyclopropylation of anilines and other amines involves the use of copper(II) acetate with 2,2′-bipyridine as a ligand and sodium carbonate or bicarbonate as the base in dichloroethane. rsc.orgresearchgate.net This method has demonstrated good to excellent yields for a range of substrates. rsc.org While the direct N-cyclopropylation of 6-bromoindole using this specific protocol is not explicitly detailed in the cited literature, the general applicability to a variety of amines suggests its potential for this transformation.

Palladium-Catalyzed N-Cyclopropylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov While extensively used for N-arylation, this methodology can be adapted for N-alkylation, including N-cyclopropylation. The reaction involves the coupling of an amine (in this case, 6-bromoindole) with an aryl or alkyl halide (or pseudohalide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the N-cyclopropylation of 6-bromoindole, a cyclopropyl halide or a related cyclopropylating agent would be required. The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often providing the best results. amazonaws.comchemrxiv.org The selection of the base and solvent is also crucial and needs to be optimized for the specific substrates. Although the direct application of Buchwald-Hartwig amination for the synthesis of this compound is not explicitly documented in the provided results, the successful application of this method for the modification of bromoindoles with other amines suggests its feasibility.

The following table summarizes representative conditions for these advanced N-cyclopropylation approaches.

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
1Cu(OAc)₂ (catalytic or stoichiometric)DMAPNaHMDSNot Specified95Not Reported for Substrate nih.gov
2Cu(OAc)₂ (1 equiv.)2,2′-bipyridine (1 equiv.)Na₂CO₃ or NaHCO₃ (2 equiv.)DichloroethaneNot SpecifiedGood to Excellent (general) rsc.orgresearchgate.net
3Palladium Catalyst (e.g., Pd₂(dba)₃)Phosphine Ligand (e.g., XPhos)Strong Base (e.g., NaOtBu)Toluene or DioxaneRoom Temp. to 110Not Reported for Substrate amazonaws.comchemrxiv.org

Table 1. Representative Conditions for Advanced N-1 Cyclopropylation of 6-Bromoindoles.

Chemical Reactivity and Transformation Pathways of 6 Bromo 1 Cyclopropyl 1h Indole

Reactivity of the Indole (B1671886) Nucleus in 6-Bromo-1-cyclopropyl-1H-indole

The indole ring system is a privileged scaffold in medicinal chemistry due to its versatile reactivity. biosynth.com The presence of the nitrogen atom's lone pair of electrons delocalized into the aromatic system renders the ring highly nucleophilic and susceptible to electrophilic attack, primarily at the C3 position. researchgate.net

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for indoles. masterorganicchemistry.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring, preserving the aromaticity of the system. byjus.com For the indole nucleus, the C3 position is the most electron-rich and thus the most common site for electrophilic attack. researchgate.net If the C3 position is blocked, substitution may occur at the C2 position. researchgate.net The general mechanism involves the attack of the indole's π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: The introduction of a halogen (e.g., chlorine, bromine, iodine) onto the indole ring.

Nitration: The introduction of a nitro group (-NO2).

Sulfonation: The introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O). A notable example is the Vilsmeier-Haack reaction, which installs a formyl group (-CHO) at the C3 position using a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgnih.govmdpi.com This reaction is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgmdpi.com

Friedel-Crafts Alkylation: The introduction of an alkyl group.

The presence of the electron-withdrawing bromine atom at the C6 position is expected to slightly deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack. However, the pyrrole (B145914) ring's high reactivity generally ensures that substitution will still readily occur, predominantly at the C3 position. The N-cyclopropyl group is primarily an alkyl substituent and is not expected to significantly alter the regioselectivity of electrophilic attack on the indole core.

Table 1: Common Electrophilic Aromatic Substitution Reactions on Indoles

Reaction TypeReagentsTypical Product
HalogenationBr₂, Cl₂, I₂3-Haloindole
NitrationHNO₃/H₂SO₄3-Nitroindole
SulfonationSO₃/H₂SO₄Indole-3-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃3-Acylindole
Vilsmeier-HaackPOCl₃/DMFIndole-3-carbaldehyde

Nucleophilic Substitution Reactions

While the indole ring itself is generally resistant to nucleophilic aromatic substitution (SNAr) due to its electron-rich nature, the bromine atom at the C6 position of this compound provides a handle for such transformations. wikipedia.org SNAr reactions typically require an electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.orglibretexts.org In the case of 6-bromoindole (B116670) derivatives, the reactivity can be enhanced by the nature of the substituent on the nitrogen atom.

More commonly, the substitution of the bromine atom is achieved through transition metal-catalyzed cross-coupling reactions. These reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a new carbon-carbon bond. nih.govnih.govmdpi.com This method is widely used for the synthesis of biaryl compounds and other substituted aromatics due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a new carbon-nitrogen bond. organic-chemistry.orgwikipedia.org This reaction is a versatile method for the synthesis of aryl amines and has largely replaced harsher traditional methods. wikipedia.org Different generations of phosphine (B1218219) ligands have been developed to improve the efficiency and scope of this reaction, allowing for the coupling of a wide variety of amines, including primary and secondary amines. wikipedia.orgresearchgate.netresearchgate.net

These coupling reactions provide a powerful platform for the diversification of the this compound scaffold, allowing for the introduction of a wide array of substituents at the C6 position.

Table 2: Key Cross-Coupling Reactions at the C6-Position

Reaction NameReactantsCatalyst System (Typical)Product
Suzuki-Miyaura CouplingThis compound, R-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), Base6-Aryl/Alkyl-1-cyclopropyl-1H-indole
Buchwald-Hartwig AminationThis compound, R¹R²NHPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., a phosphine), Base6-(R¹R²N)-1-cyclopropyl-1H-indole

Oxidation Reactions of the Indole Ring

The oxidation of indoles can lead to a variety of products, depending on the oxidant and the substitution pattern of the indole. A common oxidative transformation is the conversion of indoles to 2-oxindoles. researchgate.netrsc.org This can be achieved using various oxidizing agents. Electrochemical methods have also been developed for this transformation, offering a cleaner alternative to traditional chemical oxidants. researchgate.netrsc.org For 3-substituted indoles, oxidation often proceeds via the formation of a 2,3-epoxide intermediate, which then rearranges to the corresponding 2-oxindole. The presence of the N-cyclopropyl group in this compound is not expected to prevent this type of oxidation. Another potential oxidation product is 6-bromo-1H-indole-2,3-dione, also known as 6-bromoisatin. sigmaaldrich.com

The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative. This transformation can be accomplished through various reduction methods, including catalytic hydrogenation or using chemical reducing agents. organic-chemistry.org For instance, N-(tert-butoxycarbonyl)indoles can be efficiently reduced to the corresponding indolines using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst. organic-chemistry.org Brønsted acid-catalyzed transfer hydrogenation using a Hantzsch ester as the hydrogen source is another effective method for the synthesis of indolines. organic-chemistry.org The reduction of this compound would yield 6-bromo-1-cyclopropylindoline, a saturated heterocyclic system with different chemical properties compared to the aromatic indole.

Reactivity of the Cyclopropyl (B3062369) Moiety at the N-1 Position

The cyclopropyl group attached to the indole nitrogen is not merely a passive substituent. Its inherent ring strain makes it susceptible to ring-opening reactions, particularly when activated by adjacent "donor" and "acceptor" groups. In the context of N-cyclopropyl indoles, the indole ring can act as the donor, and if an appropriate acceptor group is present elsewhere in the molecule or introduced through reaction conditions, the cyclopropane (B1198618) ring can open.

The ring-opening of cyclopropanes is often catalyzed by Lewis acids. uni-regensburg.dersc.orgnih.govrsc.orgnih.gov The Lewis acid coordinates to an acceptor group, which facilitates the cleavage of a carbon-carbon bond in the cyclopropane ring. This process typically generates a 1,3-dipolar or zwitterionic intermediate. rsc.org This intermediate can then be trapped by a variety of nucleophiles or participate in cycloaddition reactions.

In the case of donor-acceptor cyclopropanes, Lewis acid catalysis promotes the formation of a stabilized 1,3-dipole intermediate. rsc.org For a molecule like this compound, if a suitable electron-withdrawing group were introduced, for example at the C3 position, a donor-acceptor system could be established across the N1-C2-C3 part of the molecule. Under Lewis acidic conditions, this could trigger the opening of the cyclopropane ring. The resulting intermediate could then undergo further transformations, such as intramolecular cyclizations. uni-regensburg.de The mechanism of these ring-opening reactions is a subject of ongoing research, with studies focusing on controlling the stereochemistry and regioselectivity of the process. stackexchange.comresearchgate.net

Functionalization of the Cyclopropyl Ring

Beyond ring-opening reactions, the cyclopropyl ring itself can be functionalized. The unique steric and electronic properties of the cyclopropyl group make it a desirable moiety in medicinal chemistry. digitellinc.com Methods for the direct functionalization of cyclopropanes are of significant interest.

One approach to functionalization is through cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborate (B8364958) with aryl chlorides has been demonstrated to be an effective method for creating aryl cyclopropanes. nih.gov This suggests that similar strategies could be employed to functionalize a pre-existing cyclopropyl group on the indole nitrogen, although this would require initial conversion of a C-H bond on the cyclopropyl ring to a suitable coupling partner, such as a boronic acid or halide.

Reactivity of the Bromine Substituent at the C-6 Position

The bromine atom at the C-6 position of the indole ring is a key site for molecular diversification. Its presence allows for a wide array of transformations, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at C-6 of the indole serves as an excellent electrophilic partner in these transformations. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds. nih.gov In the context of this compound, this reaction would involve the palladium-catalyzed coupling with an organoboron reagent (e.g., a boronic acid or ester) to introduce a new aryl, heteroaryl, or alkyl group at the C-6 position. The general applicability of Suzuki coupling to aryl bromides is well-documented, and it has been successfully applied to various bromoindoles. nih.govnih.gov

Heck Reaction: The Heck reaction provides a means to form a new carbon-carbon bond between the C-6 position and an alkene. organic-chemistry.orgnih.gov This palladium-catalyzed reaction typically involves the reaction of the aryl bromide with an alkene in the presence of a base. organic-chemistry.org The Heck reaction has been investigated on related 6-bromothieno[2,3-d]pyrimidines, demonstrating its potential for modifying the 6-position of similar heterocyclic systems. rsc.org

Sonogashira Coupling: The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. organic-chemistry.orgwikipedia.org This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne. nih.govacs.orglibretexts.org This would allow for the introduction of an alkynyl substituent at the C-6 position of this compound, which can then be further elaborated. Room-temperature, copper-free Sonogashira couplings have been developed, offering milder reaction conditions. nih.govacs.org

The following table summarizes the key features of these cross-coupling reactions as they would apply to this compound:

ReactionCoupling PartnerCatalyst SystemKey Bond Formed
SuzukiOrganoboron ReagentPalladium Catalyst, BaseC(sp²) - C(sp²)/C(sp³)
HeckAlkenePalladium Catalyst, BaseC(sp²) - C(sp²)
SonogashiraTerminal AlkynePalladium Catalyst, Copper Co-catalyst, BaseC(sp²) - C(sp)

Nucleophilic Aromatic Substitution at the C-6 Position

Nucleophilic aromatic substitution (S"N"Ar) is another potential pathway for the functionalization of the C-6 position. wikipedia.org In this reaction, the bromide is displaced by a nucleophile. However, S"N"Ar reactions on simple aryl halides are generally difficult and require either strong activation by electron-withdrawing groups at the ortho and/or para positions or the use of very strong nucleophiles. libretexts.orglibretexts.orgopenstax.org The indole ring itself is electron-rich, which disfavors S"N"Ar. Therefore, direct nucleophilic displacement of the bromine on this compound under standard S"N"Ar conditions is expected to be challenging without further activation of the indole ring.

Cascade and Multicomponent Reactions Involving this compound

The diverse reactivity of this compound makes it an attractive substrate for cascade and multicomponent reactions. nih.gov These reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to the synthesis of complex molecules.

For instance, a cascade reaction could be envisioned where an initial cross-coupling at the C-6 position is followed by an intramolecular reaction involving the newly introduced substituent and another part of the molecule. An example of a related cascade process is the palladium-catalyzed alkenyl amination followed by an intramolecular Heck reaction to synthesize indoles from o-bromoanilines and alkenyl halides. nih.gov

Furthermore, multicomponent reactions involving the indole nucleus, the cyclopropyl ring, and the bromo substituent could lead to the rapid construction of complex heterocyclic scaffolds. The development of such reactions for this compound would be a valuable contribution to synthetic organic chemistry.

Radical Cascade Cyclizations

Radical cascade cyclizations are powerful synthetic strategies for the construction of complex polycyclic frameworks from simpler precursors in a single step. rsc.org In the context of indole chemistry, these reactions often involve the generation of a radical species that subsequently undergoes a series of intramolecular cyclization events. For this compound to participate in such cascades, it would typically require prior functionalization to introduce a tethered radical acceptor, such as an alkene or alkyne.

Research on analogous N-substituted indoles provides a blueprint for these potential transformations. For instance, studies on N-propargylindoles have demonstrated that radical cyclization can lead to the formation of N-fused indolines and indoles. nih.gov Similarly, N-acryloyl-1H-indoles have been utilized in phosphorus-centered radical cascade cyclizations to synthesize cyclopenta[b]indole (B15071945) and pyrrolo[1,2-a]indole derivatives. researchgate.net

A hypothetical radical cascade cyclization involving a derivative of this compound is presented below. If an unsaturated side chain were introduced, for example at the C2 or C3 position of the indole ring, a radical-initiated cascade could be envisioned. The N-cyclopropyl group's influence would be primarily steric, potentially directing the stereochemical outcome of the cyclization. The C6-bromo substituent offers a handle for further synthetic modifications post-cyclization or could influence the electronic properties of the indole ring, thereby affecting the reactivity of the radical intermediates.

Reactant TypeRadical InitiatorProduct TypePotential Application
N-Acryloyl-1H-indolesPhosphorus-centered radicalsCyclopenta[b]indoles, Pyrrolo[1,2-a]indolesSynthesis of complex heterocyclic systems
N-PropargylindolesThiol-ene co-initiationN-Fused indolines and indolesConstruction of nitrogen-containing polycycles
3-Propargyl-2-alkenyl indolesRadical initiatorCyclohepta[b]indoles, CarbazolesAccess to diverse fused-indole scaffolds rsc.org

Aryne Chemistry and C–C Bond Insertion Reactions

Aryne chemistry offers a versatile platform for the formation of new carbon-carbon and carbon-heteroatom bonds. The reaction of indoles with arynes, typically generated in situ from aryl halides or triflates, can lead to a variety of products, including N-arylated indoles. The N-cyclopropyl group in this compound would likely remain intact during such transformations, while the indole nitrogen would act as the nucleophile, attacking the aryne intermediate.

The C6-bromo substituent on the indole ring could have a dual role. On one hand, it deactivates the benzene portion of the indole nucleus towards electrophilic attack. On the other hand, it provides a potential site for the generation of an indole-based aryne, should conditions for metal-halogen exchange followed by elimination be employed. However, the more common pathway would involve the reaction of the indole nitrogen with an externally generated aryne.

Furthermore, the C-H bonds of the indole nucleus can, under certain catalytic conditions, participate in C-C bond insertion reactions with carbenes or other reactive intermediates, although this is less common than N-functionalization.

Indole ReactantAryne PrecursorProduct TypeKey Transformation
N-Alkylindole2-(Trimethylsilyl)phenyl trifluoromethanesulfonateN-ArylindoleN-Arylation
Indoleo-BromoiodobenzeneN-PhenylindoleN-Arylation via benzyne (B1209423) intermediate

Photochemical and Electrochemical Transformations

The photochemical and electrochemical reactivity of indoles can lead to unique molecular architectures that are often difficult to access through traditional thermal reactions. Photochemical reactions of indoles frequently involve [2+2] cycloadditions, dearomatization, and rearrangements. The N-cyclopropyl group in this compound could potentially participate in these transformations, although its high ring strain might also lead to ring-opening reactions under certain energetic conditions.

A notable example of relevant photochemical reactivity is the visible-light-mediated dearomative hydrogen atom abstraction and cyclization cascade of 3-substituted indoles. nih.gov This process, sensitized by a suitable photocatalyst, involves an excited-state hydrogen atom transfer from an alkyl group at the C3 position to the C2 position of the indole, followed by radical cyclization to form spirocyclic indolines. nih.gov For this compound to undergo a similar transformation, it would need to be appropriately substituted at the C3 position with a group bearing an abstractable hydrogen atom.

The C6-bromo substituent could influence the photophysical properties of the molecule, potentially altering its absorption spectrum and the efficiency of intersystem crossing to the reactive triplet state. Electrochemically, the bromo substituent could be a site for reductive cleavage, generating an aryl radical that could participate in subsequent cyclization or intermolecular reactions.

Reactant TypeConditionsProduct TypeKey Transformation
3-Substituted IndolesVisible light, PhotosensitizerSpirocyclic IndolinesDearomative Cyclization nih.gov
Indole DerivativesUV light[2+2] CycloadductsPhotocycloaddition

Derivatization Strategies and Scaffold Modification of 6 Bromo 1 Cyclopropyl 1h Indole

Functionalization at Peripheral Positions of the Indole (B1671886) Ring

The indole nucleus is amenable to a variety of functionalization reactions at its carbon atoms, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Regioselective Functionalization at C-2, C-3, C-4, C-5, and C-7

The inherent reactivity of the indole ring allows for selective substitution at various positions. While the C-3 position is generally the most nucleophilic and prone to electrophilic attack, strategic use of directing groups and specific reaction conditions can achieve functionalization at other sites. beilstein-journals.org

C-2 and C-3 Positions: The area between the C-2 and C-3 positions is a common site for reactions like cyclization and the introduction of substituents. thieme-connect.com For instance, the reaction of indoles with tetrasubstituted olefins can lead to either N-1 or C-3 cyclization, resulting in the formation of pyrroloindoles or cyclopenta[b]indoles. nih.gov Furthermore, copper-catalyzed cyclopentannulation of indoles with donor-acceptor cyclopropanes provides a route to enantioenriched cyclopenta-fused indoline (B122111) products through a formal [3+2] cycloaddition at the C-2 and C-3 positions. researchgate.net

C-4 and C-5 Positions: Regioselective functionalization at the C-4 and C-5 positions of the indole core has also been achieved. beilstein-journals.org Intramolecular Friedel-Crafts acylation can lead to the formation of indole 4,5-fused indanones. beilstein-journals.org In some cases, kinetic factors favor cyclization at the C-5 position over the more electronically favored C-3 position. beilstein-journals.org

C-7 Position: Arylation at the C-7 position of substituted indoles has been reported, often requiring specific catalysts and conditions to overcome the generally lower reactivity of this position. nih.gov

A summary of regioselective functionalization reactions on the indole ring is presented below:

Position(s)Reaction TypeReagents/CatalystsProduct Type
C-2, C-3CyclopentannulationDonor-acceptor cyclopropanes, Cu(II)/BOX catalystCyclopenta-fused indolines researchgate.net
C-3CyclizationTetrasubstituted olefinsCyclopenta[b]indoles nih.gov
C-4, C-5Friedel-Crafts Acylation---Indole 4,5-fused indanones beilstein-journals.org
C-7ArylationPd(OAc)₂, P(t-Bu)₂Me·HBF₄, K₂CO₃C-7 arylated indoles nih.gov

Introduction of Diverse Chemical Functionalities

A wide array of chemical functionalities can be introduced onto the indole ring, significantly expanding its chemical diversity. These modifications are often achieved through C-H activation/functionalization methodologies, which provide a direct and atom-economical approach to forming new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com For example, indole-tethered alkynols can undergo a copper-catalyzed cycloisomerization to form carbazoles, a reaction that proceeds through a domino process of spirocyclization, 1,2-migration, and aromatization. rsc.org

Transformations Involving the N-1 Cyclopropyl (B3062369) Group

The N-1 cyclopropyl group is not merely a passive substituent but can actively participate in a range of chemical transformations, leading to significant alterations of the indole scaffold.

Ring Expansion Reactions

The N-1 cyclopropyl group can be involved in ring expansion reactions, transforming the five-membered pyrrole (B145914) ring of the indole into a six-membered ring. For example, a Brønsted acid-promoted selective C2-N1 ring-expansion of indoles can lead to the formation of cyclopenta[b]quinolines. nih.gov This type of reaction offers a rapid and efficient method for synthesizing fused quinoline (B57606) systems. nih.gov Another approach involves the reaction of indoles with carbenes, generated from sources like chloroform, which can lead to the expansion of the indole ring to a quinoline. quimicaorganica.org Photochemically mediated ring expansion using chlorodiazirines as carbene precursors also provides a route to quinolinium salts from N-substituted indoles. nih.gov

Modification of the Cyclopropyl Ring

The cyclopropyl ring itself can be the site of modification. Donor-acceptor cyclopropanes, for instance, are valuable synthetic building blocks that can undergo ring-opening reactions. researchgate.net In the presence of a Lewis acid, these cyclopropanes can react with indoles, leading to the formation of 4-indolyl dicarboxylic acid esters after ring opening. researchgate.netresearchgate.net

Strategic Replacement or Derivatization of the Bromine Atom

The bromine atom at the C-6 position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents. This position is ideal for modifications such as Suzuki, Stille, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig amination and cyanation reactions. These transformations enable the introduction of aryl, heteroaryl, alkyl, vinyl, alkynyl, amino, and cyano groups, respectively, thereby providing a powerful tool for diversifying the 6-bromo-1-cyclopropyl-1H-indole scaffold.

Introduction of Diverse Halogen Substituents

The bromine atom at the C6 position of this compound can be exchanged for other halogens, such as iodine or fluorine, to modulate the electronic properties and metabolic stability of the molecule or to provide a different handle for further synthetic transformations.

One of the primary methods for converting an aryl bromide to an aryl iodide is the Aromatic Finkelstein Reaction . wikipedia.orgquora.com Unlike the classic Finkelstein reaction with alkyl halides, the exchange on an aromatic ring is more challenging due to the stronger carbon-halogen bond. wikipedia.orgquora.com However, this transformation can be effectively catalyzed by transition metal complexes. wikipedia.org Copper(I) iodide, often in the presence of a diamine ligand, is a common catalyst for this reaction. wikipedia.org Nickel-based catalysts have also been shown to facilitate this halogen exchange. wikipedia.org The reaction is typically driven to completion by using a large excess of the iodide salt. wikipedia.org

The introduction of fluorine, a key element in many pharmaceuticals, can also be achieved. While direct nucleophilic substitution of the bromide with fluoride (B91410) is difficult on an aromatic ring, alternative multi-step synthetic routes starting from related indole precursors can yield fluorinated analogs. For example, compounds such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid have been synthesized, demonstrating the incorporation of both cyclopropyl and fluoro substituents in related heterocyclic systems. nih.govresearchgate.netresearchgate.net

Table 1: Halogen Exchange Reactions on Aryl Halides

Reaction TypeReagents & CatalystsProduct TypeNotes
Aromatic Finkelstein (Iodination)NaI, CuI (cat.), diamine ligand6-Iodo-1-cyclopropyl-1H-indoleReaction is driven by mass action and catalyst choice. wikipedia.org
Aromatic Finkelstein (Iodination)NaI, NiBr₂ (cat.), P(n-Bu)₃6-Iodo-1-cyclopropyl-1H-indoleNickel catalysis provides an alternative to copper. wikipedia.org
Fluorination (via multi-step synthesis)Various6-Fluoro-1-cyclopropyl-1H-indoleOften requires synthesis from a different starting material rather than direct exchange. nih.govresearchgate.net

Synthesis of Alkylated, Arylated, and Heteroarylated Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C6 position of the indole ring, enabling the synthesis of a wide array of derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an internal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This method allows for the introduction of various alkynyl groups, which can be final products or intermediates for further transformations. Modern protocols have been developed that are copper-free and can be performed at room temperature. nih.gov An 87% yield was reported for the coupling of 4-bromo-1H-indole, highlighting the efficiency of this reaction on the indole scaffold. nih.gov

Buchwald-Hartwig Amination: This is a cornerstone reaction for the formation of aryl amines from aryl halides. wikipedia.org It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple the this compound with a primary or secondary amine. wikipedia.org This reaction is highly versatile, with several generations of catalyst systems developed to accommodate a broad range of amines, including ammonia (B1221849) equivalents, under increasingly mild conditions. wikipedia.org

Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl groups, the Suzuki-Miyaura coupling is frequently employed. This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a base. This reaction is known for its mild conditions and high functional group tolerance.

Heck-Mizoroki Coupling: The Heck reaction provides a method for the arylation of alkenes. It involves the palladium-catalyzed reaction of the this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a base. This reaction forms a new carbon-carbon bond at the C6 position and introduces a vinyl substituent.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting LinkageProduct Example
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄, CuI, Amine BaseC(sp²)-C(sp)6-(Alkynyl)-1-cyclopropyl-1H-indole
Buchwald-Hartwig AminationAmine (R₂NH)Pd(dba)₂, Phosphine Ligand, BaseC(sp²)-N6-(Amino)-1-cyclopropyl-1H-indole
Suzuki-Miyaura CouplingBoronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃)C(sp²)-C(sp²)6-(Aryl/Heteroaryl)-1-cyclopropyl-1H-indole
Heck-Mizoroki CouplingAlkene (CH₂=CHR)Pd(OAc)₂, Phosphine Ligand, BaseC(sp²)-C(sp²)6-(Vinyl)-1-cyclopropyl-1H-indole

Synthesis of Polycyclic and Spirocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold can be elaborated into more complex, three-dimensional structures such as polycyclic and spirocyclic systems. These scaffolds are of significant interest in drug discovery as they allow for the exploration of new chemical space.

Polycyclic Systems: Intramolecular cyclization reactions are a key strategy for building fused ring systems. For instance, a derivative of this compound, functionalized with an appropriate side chain, can undergo intramolecular Heck or Sonogashira reactions to form a new ring fused to the indole core. Another approach involves a cascade radical cyclization. For example, an active methine substrate with both allyl and phenyl groups can undergo an oxidative transformation using iron(III) chloride, leading to the formation of benzo[f]isoindole derivatives. mdpi.com

Lewis acid-catalyzed tandem reactions have also been employed to construct polycyclic indole derivatives. An efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones has been reported via an In(III)-catalyzed tandem cyclopropane (B1198618) ring-opening/Friedel-Crafts alkylation sequence. nih.gov This demonstrates how the cyclopropyl group itself can participate in ring-forming reactions.

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, can be synthesized from indole precursors. One method involves the dearomatization of indole derivatives. A gold-catalyzed dearomatization of alkyne-tethered indoles has been shown to produce spiroindolenines in excellent yields. researchgate.net Similarly, silver(I) or copper(II)-catalyzed dearomatizing spirocyclization of aromatic ynones provides direct access to functionalized spirocyclic scaffolds. researchgate.net

Another strategy involves the cyclization of aminocyclopropanes. Highly diastereoselective cyclizations can be achieved through an acyliminium intermediate, which can be trapped by the indole nucleus to form polycyclic scaffolds found in natural products like Aspidosperma and Gonioma alkaloids. nih.gov

Table 3: Strategies for Polycyclic and Spirocyclic Synthesis

Synthetic StrategyKey TransformationResulting ScaffoldNotes
Intramolecular Heck ReactionPd-catalyzed C-C bond formationFused PolycycleRequires a pendant alkene group.
Tandem CyclizationLewis acid-catalyzed cyclopropane ring-opening/Friedel-Crafts alkylationHydropyrido[1,2-a]indoloneUtilizes the reactivity of the N-cyclopropyl group. nih.gov
DearomatizationGold-catalyzed cycloisomerization of alkyne-tethered indolesSpiroindolenineA powerful method for creating spiro-fused systems. researchgate.net
Aminocyclopropane CyclizationAcyliminium ion formation and trappingPolycyclic Indole Alkaloid CoreCan achieve high diastereoselectivity. nih.gov

Computational Chemistry and Spectroscopic Characterization in the Study of 6 Bromo 1 Cyclopropyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools for predicting the properties and behavior of molecules. For a compound like 6-Bromo-1-cyclopropyl-1H-indole, these methods can provide deep insights into its electronic nature and reactivity before or in conjunction with laboratory synthesis and analysis.

DFT calculations could predict key electronic parameters. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. The distribution of electrostatic potential on the molecular surface would highlight electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack. While specific DFT data for this compound is not published, studies on similar doped monolayers demonstrate how DFT can systematically investigate structural and electronic properties. sigmaaldrich.com

Computational chemistry provides the means to map out the energetic landscape of a chemical reaction, identifying the most favorable pathways. bldpharm.comresearchgate.net For reactions involving this compound, either as a reactant or a product, computational analysis can determine the structures and energies of transition states and any intermediates. bldpharm.com

Techniques like Intrinsic Reaction Coordinate (IRC) analysis can trace the reaction path from reactants to products, confirming that a calculated transition state connects the intended species. bldpharm.comresearchgate.net This analysis reveals the step-by-step energetic changes and structural transformations, such as bond breaking and formation, throughout the reaction. bldpharm.com For example, in the N-cyclopropylation of 6-bromo-1H-indole, computational analysis could compare different potential mechanisms, such as those mediated by copper catalysts, to understand the role of each component and optimize reaction conditions. nih.govrsc.org

DFT-based reactivity descriptors can predict how and where a molecule is likely to react. For this compound, these calculations could predict the regioselectivity of further functionalization, for example, in electrophilic substitution reactions on the indole (B1671886) ring. By analyzing the calculated distribution of charges and the Fukui functions, which indicate the propensity of a site to undergo nucleophilic or electrophilic attack, chemists can anticipate the outcome of reactions.

This predictive power is invaluable for designing synthetic routes. For instance, it could determine whether a reaction is more likely to occur at the C2, C3, C4, C5, or C7 position of the indole nucleus, guiding the choice of reagents and protecting groups to achieve a desired product.

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive confirmation of the structure of a newly synthesized compound like this compound relies on a combination of spectroscopic methods. High-resolution NMR and mass spectrometry are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific spectra for this compound are not available in the cited literature, the expected chemical shifts and coupling patterns can be predicted based on data from its parent compound, 6-bromo-1H-indole, and the known effects of an N-cyclopropyl substituent. nih.govchemicalbook.comnih.gov

¹H NMR: The proton NMR spectrum would show distinct signals for the indole ring protons and the cyclopropyl (B3062369) protons. The protons on the cyclopropyl ring would appear in the upfield region, typically as complex multiplets. The indole protons would resonate at lower field due to the aromatic ring current. The presence of the bromine atom at the C6 position would influence the chemical shifts of the adjacent protons at C5 and C7.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts would confirm the presence of the indole and cyclopropyl groups. The carbon atom attached to the bromine (C6) would show a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2~ 6.5 - 7.0~ 125 - 130
C3~ 6.4 - 6.8~ 100 - 105
C4~ 7.4 - 7.8~ 120 - 125
C5~ 7.1 - 7.5~ 122 - 127
C6-~ 115 - 120
C7~ 7.6 - 8.0~ 112 - 117
C7a-~ 137 - 142
C3a-~ 128 - 133
N-CH~ 3.5 - 4.0 (m)~ 30 - 35
CH₂ (cyclopropyl)~ 0.8 - 1.2 (m)~ 6 - 10

Note: These are estimated values based on general principles and data for related compounds. Actual experimental values may vary.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, MS would show a characteristic molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass units. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a crucial step in confirming the identity of the compound.

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Value
Formula C₁₁H₁₀BrN
Calculated Exact Mass (for C₁₁H₁₀⁷⁹BrN) 235.0000
Calculated Exact Mass (for C₁₁H₁₀⁸¹BrN) 236.9980
Expected M/Z for [M]⁺ 235, 237
Expected Isotopic Ratio for [M]⁺/[M+2]⁺ ~ 1:1

Note: The exact mass is calculated based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy

A thorough search of scientific databases and chemical literature did not uncover any published studies detailing the experimental or computationally predicted infrared (IR) or Raman spectra of this compound. Vibrational spectroscopy is a cornerstone of molecular characterization, providing a "fingerprint" based on the vibrational modes of a molecule's functional groups.

For a molecule like this compound, an IR and Raman analysis would be expected to reveal characteristic bands for the following vibrations:

Indole ring vibrations: Including C-H stretching, C=C stretching, and ring breathing modes.

Cyclopropyl group vibrations: C-H stretching and ring deformation modes.

C-N stretching vibrations: Associated with the indole nitrogen and its bond to the cyclopropyl group.

C-Br stretching vibration: Typically observed in the lower frequency region of the spectrum.

Without experimental data or computational modeling, a detailed assignment of these vibrational frequencies is not possible.

X-ray Crystallography for Solid-State Structure Determination

Similarly, there is no publicly available information regarding the single-crystal X-ray diffraction analysis of this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A crystallographic study would provide crucial information, including:

Crystal system and space group: Describing the symmetry of the crystal lattice.

Unit cell dimensions: The fundamental repeating unit of the crystal.

Bond lengths, bond angles, and torsion angles: Offering insight into the molecular geometry.

Intermolecular interactions: Such as stacking or hydrogen bonding, which influence the packing of molecules in the solid state.

The absence of such data precludes a definitive description of the solid-state conformation and packing of this compound.

Research Applications and Biological Relevance of 6 Bromo 1 Cyclopropyl 1h Indole Derivatives Excluding Clinical Aspects

Role as a Key Intermediate in the Synthesis of Complex Molecules

The 6-bromoindole (B116670) scaffold is a fundamental starting material for creating diverse and complex molecular architectures. nih.gov Its utility stems from the reactivity of both the indole (B1671886) nitrogen and the carbon-bromine bond. The nitrogen can be readily alkylated or arylated, while the bromine at the 6-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govchim.it

These synthetic strategies allow for the introduction of a wide array of substituents onto the indole core. For instance, 6-bromoindole can be first N-alkylated and then subjected to coupling reactions to produce more elaborate derivatives. nih.gov A notable example involves the Suzuki-Miyaura cross-coupling of 5-bromo-indole derivatives to introduce a cyclopropyl (B3062369) group, demonstrating a key method for accessing scaffolds related to the title compound. nih.gov Similarly, syntheses starting with 6-bromoindole have been used to create inhibitors of bacterial enzymes by first attaching functional groups to the indole nitrogen, followed by further modifications. nih.gov

Furthermore, the bromo-indole framework is central to the synthesis of various biologically active compounds. It has been used as an initial raw material in multi-step syntheses involving Friedel-Crafts reactions, amidations, and reductions to produce important medicinal intermediates. google.com The ability to selectively functionalize the 3-position after protecting the indole nitrogen and performing a lithium-halogen exchange on a bromo-indole intermediate further expands its synthetic versatility. orgsyn.org This robust chemistry establishes 6-bromo-1-cyclopropyl-1H-indole not just as a molecule of interest in its own right, but as a critical stepping stone toward more complex and potentially therapeutic compounds.

Scaffold for the Development of Enzyme Inhibitors

The indole nucleus is recognized as a "privileged scaffold" in drug discovery, capable of binding to a wide range of biological receptors and enzymes. nih.govfrontiersin.org Derivatives built upon the this compound framework are actively being explored as inhibitors of various enzymes critical to disease pathways.

Trypanosoma cruzi CYP51 (TcCYP51) Inhibitors: Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue with limited treatment options. nih.govscielo.br The enzyme sterol 14α-demethylase (CYP51) is essential for the parasite's survival, making it a validated drug target. nih.govscielo.br Research has identified indole-based compounds as potent inhibitors of TcCYP51. nih.govnih.gov In a hit-to-lead campaign to develop anti-T. cruzi agents, a series of indole-2-carboxamides were optimized. Structure-activity relationship (SAR) studies from this research revealed that a cyclopropyl group at the 5-position of the indole ring was ideal for achieving high potency against the parasite. nih.gov This finding underscores the potential of cyclopropyl-indole derivatives in the design of novel anti-Chagas therapeutics.

α-Glucosidase Inhibitors: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. ingentaconnect.comnih.gov Numerous studies have demonstrated that indole derivatives are effective inhibitors of this enzyme. jksus.orgnih.gov Research into various indole-based scaffolds, including indole-hydrazones, indole-triazoles, and thiazolidinone-indoles, has yielded compounds with potent α-glucosidase inhibitory activity, often far exceeding that of the standard drug, acarbose (B1664774). nih.govresearchgate.net For example, a series of indole-based imidazole (B134444) derivatives showed IC₅₀ values ranging from 6.31 to 49.89 µM, significantly more potent than acarbose (IC₅₀ = 750.0 µM). researchgate.net While specific data for this compound is not available, the consistent high potency of related bromo- and N-substituted indole derivatives suggests that this scaffold is highly promising for the development of new α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibition by Various Indole Derivatives This table presents data for compounds structurally related to the main article subject, illustrating the potential of the indole scaffold.

Compound Type Example Compound IC₅₀ (µM) Reference
Indole-based Imidazole (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide 6.31 ± 0.03 researchgate.net
Thiazolidinone-based Indole Compound 5 of the series 2.40 ± 0.10 nih.gov
Indole Analogue Compound 11 of the series 3.10 nih.gov
Standard Acarbose 750.0 ± 10.0 researchgate.net

Development of Antiviral Agents

The indole scaffold is a cornerstone in the development of antiviral drugs, with its derivatives showing activity against a broad spectrum of viruses, including HIV and Hepatitis C Virus (HCV). nih.govfrontiersin.org The unique structure of indole allows it to mimic peptides and bind to viral enzymes, making it an attractive pharmacophore for antiviral research. frontiersin.org

SAR studies are crucial for optimizing the antiviral potency of lead compounds. For indole derivatives, these studies have provided key insights into how different substituents affect activity.

Anti-HIV Activity: In the quest for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, cyclopropyl-indole derivatives have been a focus. Rational design and molecular modeling suggested that a cyclopropyl group could be well-accommodated in a hydrophobic pocket of the HIV reverse transcriptase enzyme near residue Val179. nih.gov Subsequent synthesis and testing confirmed that indole-2-carboxamides featuring an N-cyclopropyl group effectively inhibited HIV replication, with potencies similar to the drug nevirapine. nih.gov The indole NH and a C-2 carboxamide were found to be critical for forming hydrogen bonds with the Lys101 residue in the enzyme's binding pocket. nih.gov

Anti-HCV Activity: For inhibitors of the Hepatitis C Virus, the size of cycloalkane substituents on tetracyclic indole scaffolds has been shown to be important. A cyclopropyl analog was identified as an efficient anti-HCV agent, while derivatives with larger rings (e.g., cyclobutyl, cyclopentyl) showed reduced potency, indicating that the compact nature of the cyclopropyl group is favorable for activity. nih.gov

Anti-SARS-CoV-2 Activity: Research on inhibitors for the SARS-CoV-2 main protease (3CLpro) has also utilized the indole scaffold. SAR studies of indole chloropyridinyl esters identified compounds with potent enzyme inhibition, with an N-allyl derivative showing an IC₅₀ value of 73 nM. acs.org

HCV exhibits significant genetic diversity, with multiple genotypes that can respond differently to treatment. nih.gov Therefore, developing agents with broad-genotype activity is a major goal. Indole derivatives have shown promise in this area. A study of indole derivatives discovered a potent inhibitor of HCV replication (compound 12e, EC₅₀ = 1.1 µM) that functions by inducing pro-inflammatory cytokines like CXCL-8. nih.gov Furthermore, specific indole derivatives have demonstrated high anti-HCV activity, with reported EC₅₀ values as low as 0.6 µM. frontiersin.org The cyclopropyl analog of a cycloalkane-substituted tetracyclic indole was noted for its efficiency as an anti-HCV molecule, highlighting the relevance of the cyclopropyl moiety in targeting this virus. nih.gov

Table 2: Antiviral Activity of Selected Indole Derivatives This table showcases the antiviral potential of various indole-based compounds.

Virus Target Compound Type/Name Activity Metric Value (µM)
HCV Indole derivative (12e) EC₅₀ 1.1
HCV Indole derivative V EC₅₀ 0.6
SARS-CoV-2 3CLpro Indole Chloropyridinyl Ester (1) IC₅₀ 0.25
HIV-1 Cyclopropyl-indole derivative (28) EC₅₀ 0.23

Exploration as Anticancer Agents

The indole framework is a common feature in many anticancer agents, targeting various mechanisms involved in cancer cell proliferation. nih.gov The 6-bromoindole scaffold, in particular, has been identified as having significant potential in this area. The parent compound, 6-bromoindole, has demonstrated notable anticancer activity in animal models and cytotoxicity against cervical cancer and leukemia cell lines. biosynth.com

Studies on the related quinazoline (B50416) scaffold have shown that adding a bromine atom at the 6-position can enhance anticancer effects. nih.gov More directly relevant is the investigation of 6-bromo-1-cyclopentyl-1H-indazole derivatives—close structural analogs (bioisosteres) of the title compound—which have been synthesized and evaluated as anticancer and antiangiogenic agents. researchgate.net This indicates that the specific substitution pattern of a 6-bromo group combined with a C1-cycloalkyl ring on a bicyclic nitrogen-containing heterocycle is a promising strategy for cancer drug discovery. Additionally, derivatives of indole-6-carboxylate esters have been evaluated as inhibitors of receptor tyrosine kinases, a major class of oncology targets. nih.gov These collective findings strongly support the exploration of this compound derivatives as a novel class of potential anticancer agents.

Modulation of Cellular Proliferation and Apoptosis Pathways

Derivatives of the indole nucleus are extensively studied for their antiproliferative properties, acting through various mechanisms to halt the cell cycle and induce programmed cell death (apoptosis) in cancer cells.

One major avenue of investigation involves the modification of the indole structure to create potent inhibitors of tubulin polymerization. Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these agents can arrest the cell cycle, typically in the G2/M phase, and trigger apoptosis. For instance, novel hybrids of indole and 1,2,4-triazole (B32235) have been synthesized and evaluated for their ability to inhibit tubulin polymerization. researchgate.net Certain derivatives, particularly those incorporating an oxime moiety, have demonstrated superior anticancer activity compared to their ketone precursors across numerous cancer cell lines. researchgate.netmdpi.com One of the most effective compounds from a study, an oxime-based indole derivative referred to as compound 7i , was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 3.03 µM, which is more potent than the reference drug combretastatin (B1194345) A-4 (CA-4). mdpi.com Flow cytometry analysis confirmed that this compound effectively induces cell cycle arrest and apoptosis. researchgate.net

Another strategy involves designing indole derivatives to target specific oncogenic signaling pathways. Indole-2-carboxamides have been developed as multi-target kinase inhibitors, showing promising antiproliferative activity against various cancer cell lines with GI₅₀ values ranging from 26 nM to 86 nM. mdpi.com These compounds were designed to inhibit key kinases involved in cancer proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR), BRAFV600E mutant protein, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com The most potent of these derivatives, compound Va , exhibited significant inhibitory activity against EGFR with an IC₅₀ of 71 nM, which was slightly better than the reference drug erlotinib. mdpi.com These findings underscore the potential of the this compound scaffold as a template for developing novel anticancer agents that modulate cellular proliferation and apoptosis.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Selected Indole Derivatives

Compound Target/Assay IC₅₀ / GI₅₀ Value Reference
7i (oxime-based indole derivative) Tubulin Polymerization 3.03 ± 0.11 µM mdpi.com
Va (indole-2-carboxamide) Antiproliferative (GI₅₀) 26 - 86 nM mdpi.com
Va (indole-2-carboxamide) EGFR Inhibition 71 ± 06 nM mdpi.com
Erlotinib (Reference) EGFR Inhibition 80 ± 05 nM mdpi.com
Combretastatin A-4 (Reference) Tubulin Polymerization 8.33 ± 0.29 µM mdpi.com

Inhibition of Epigenetic Modifiers (e.g., EZH2)

Epigenetic modifications play a crucial role in gene regulation and are frequently dysregulated in cancer. The Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase, is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various malignancies. mdpi.com EZH2 catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), leading to the silencing of tumor suppressor genes. mdpi.com Consequently, EZH2 has emerged as an attractive target for cancer therapy.

The indole scaffold has been successfully utilized to design EZH2 inhibitors. Based on the privileged 5-hydroxyindole (B134679) scaffold and a pyridone moiety pharmacophore, a series of novel EZH2 inhibitors have been developed. mdpi.com In vitro biological assays demonstrated that these compounds could effectively inhibit the proliferation of K562 leukemia cells and reduce the cellular levels of H3K27me3 in a dose-dependent manner. mdpi.com One of the lead compounds, L-04 , showed an antiproliferative IC₅₀ value of 52.6 µM and significantly decreased H3K27me3 levels at concentrations as low as 5 µM. mdpi.com This research provides clear evidence that the indole core can serve as a foundational structure for creating potent EZH2 inhibitors. mdpi.com The functionalization of the this compound core with appropriate pharmacophores, such as a pyridone moiety, could therefore yield novel and effective epigenetic modulators for further investigation. mdpi.com

Table 2: Activity of an Indole-Based EZH2 Inhibitor

Compound Cell Line Antiproliferative IC₅₀ Effect on H3K27me3 Reference
L-04 K562 52.6 µM Significant reduction at 5-10 µM mdpi.com

Antimicrobial and Antifungal Activity Studies

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indole and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. nih.gov The hybridization of the indole ring with other heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, has proven to be a fruitful strategy for discovering potent antimicrobial and antifungal compounds. nih.gov

Studies on new indole derivatives have shown a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against a panel of microorganisms including Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov Indole-triazole derivatives, in particular, have demonstrated significant promise. nih.gov For instance, compound 3d , an indole-triazole derivative, was identified as a promising lead with both antibacterial and antifungal properties. nih.gov Furthermore, many of these indole derivatives showed excellent antifungal activity against C. krusei and moderate activity against C. albicans, with some compounds exhibiting MIC values as low as 3.125 µg/mL. nih.gov

In the context of tuberculosis, indole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis DNA gyrase, a validated target for anti-TB agents. nih.gov Through virtual screening and subsequent biological validation, an indole derivative (14 ) was discovered to have an IC₅₀ value of 0.08 µM for the inhibition of M. tuberculosis DNA gyrase ATPase activity, which is 16-fold more potent than the known inhibitor novobiocin. nih.gov These findings highlight the significant potential of the this compound scaffold as a basis for designing novel antibiotics and antifungals to combat infectious diseases.

Table 3: Antimicrobial and Antifungal Activity of Selected Indole Derivatives

Compound Class/Derivative Organism(s) Activity (MIC or IC₅₀) Reference
Indole-triazole/thiadiazole derivatives Bacteria & Fungi MIC: 3.125-50 µg/mL nih.gov
Indole derivatives 1b, 2b-d, 3b-d Candida albicans MIC: 3.125 µg/mL nih.gov
Indole derivative 14 M. tuberculosis DNA gyrase IC₅₀: 0.08 µM nih.gov

Ligand Design and Molecular Interactions with Biological Targets

Understanding the molecular interactions between a ligand and its biological target is fundamental to rational drug design. nih.gov For indole derivatives, computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for elucidating binding modes and guiding the optimization of lead compounds. researchgate.net

In studies of indole-based tubulin inhibitors, in silico docking experiments have provided detailed insights into their binding at the colchicine (B1669291) site of tubulin. researchgate.netmdpi.com These models show that the indole ring can form crucial pi-stacking and hydrophobic interactions with key amino acid residues like βAsn258, βLys352, and αVal181, while the indole NH group can act as a hydrogen bond donor to residues such as βMet259. mdpi.com These interactions stabilize the ligand-protein complex and are responsible for the observed inhibitory activity. researchgate.net

Similarly, for indole-based kinase inhibitors, molecular docking has been used to predict the binding poses within the ATP-binding pockets of EGFR, BRAFV600E, and VEGFR-2. mdpi.com These studies help to rationalize the observed structure-activity relationships and guide the design of derivatives with improved potency and selectivity. mdpi.com The process of ligand-based drug design, which relies on the knowledge of molecules that bind to a target, is particularly useful when the 3D structure of the target is not available. nih.gov By analyzing the pharmacophore—the essential spatial arrangement of features responsible for biological activity—of known active indole derivatives, new compounds based on the this compound core can be designed with a higher probability of interacting effectively with their intended biological targets.

Future Directions and Emerging Research Opportunities

Sustainable and Green Synthesis Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For indole (B1671886) derivatives like 6-Bromo-1-cyclopropyl-1H-indole, research is moving away from traditional, often harsh, reaction conditions towards more sustainable alternatives. A notable advancement is the use of visible-light photocatalysis. For instance, a novel method has been developed for the synthesis of pyrido[1,2-a]indol-6(7H)-ones through a formal (4 + 2) cycloaddition of indole-derived bromides with alkenes or alkynes. rsc.org This process operates under extremely mild conditions and uses a microchannel reactor, highlighting a significant step forward in green chemistry. rsc.org Such photocatalytic methods offer high reaction efficiency and a reduced environmental footprint compared to conventional syntheses that may require high temperatures and stoichiometric, non-recyclable reagents.

Chemo- and Regioselective Functionalization for Enhanced Molecular Complexity

The this compound scaffold offers multiple sites for selective chemical modification, allowing for the systematic construction of more complex molecules. The bromine atom at the C6 position is a particularly versatile functional handle, ideal for palladium-catalyzed cross-coupling reactions. nih.gov This enables the introduction of a wide array of substituents to build molecular diversity.

Furthermore, other positions on the indole ring can be selectively functionalized. The existence of derivatives such as this compound-3-carbaldehyde demonstrates that the C3 position is amenable to electrophilic substitution, such as formylation. bldpharm.com Additionally, multi-step synthetic routes starting from 6-bromoindole (B116670) often involve initial functionalization at the C3 position via reactions like the Friedel-Crafts acylation, followed by further transformations. google.com This chemo- and regioselective control is crucial for designing and synthesizing molecules with precisely defined structures and functions.

Table 1: Examples of Regioselective Functionalization

Position Reaction Type Reagent Example Resulting Structure
C6 Pd-catalyzed Cross-Coupling Aryl boronic acids Aryl-substituted indole
C3 Vilsmeier-Haack (Formylation) POCl₃, DMF Indole-3-carbaldehyde
C3 Friedel-Crafts Acylation Oxalyl chloride, AlCl₃ 3-(Oxoacetyl)indole

| N1 | N-Alkylation | Propargyl bromide, NaH | N1-substituted indole |

Integration into Advanced Materials Science

The field of materials science is an emerging area of interest for this compound and its derivatives. While direct applications are still in early research stages, the inherent properties of the indole nucleus suggest significant potential. Indole-containing compounds are known components of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic semiconductors. The classification of this compound within materials science by chemical suppliers indicates commercial and research interest in this area. bldpharm.com The planarity of the core indole structure, combined with the electronic influence of the bromo-substituent, could be exploited in the design of novel functional materials. researchgate.net The ability to form organized structures through intermolecular interactions like hydrogen bonding is a key principle in creating crystalline organic materials with tailored electronic or optical properties. researchgate.net

Development of Novel Catalytic Transformations

This indole derivative serves not only as a building block but also as a substrate in the development of new catalytic reactions. The bromine atom is a key feature, enabling its participation in a variety of transformations. A significant development is the use of indole-derived bromides in visible light-photocatalyzed cycloadditions to create complex fused-ring systems. rsc.org This represents a novel catalytic approach that leverages the reactivity of the C-Br bond under mild, light-induced conditions. rsc.org

Beyond photocatalysis, the compound is a prime candidate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. These reactions, including Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position, driven by a catalytic amount of a palladium complex. nih.gov Research in this area focuses on developing more efficient and selective catalysts for these transformations, using substrates like this compound to test and refine new catalytic systems.

Application in Chemical Biology and Proteomics Research

The 6-bromoindole core is a well-established scaffold in medicinal chemistry and chemical biology. It serves as the starting point for the synthesis of potent enzyme inhibitors. nih.gov For example, 6-bromoindole is the key building block for inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide (B99878) production in pathogenic bacteria. nih.gov Inhibiting bCSE can make bacteria more susceptible to antibiotics, representing a promising strategy to combat antibiotic resistance. nih.gov

The synthesis of these inhibitors involves modifying the 6-bromoindole core, for instance, by attaching peptide-like chains to the indole nitrogen. nih.gov Therefore, this compound is a highly valuable intermediate for creating libraries of such compounds for biological screening and proteomics research to identify and validate new drug targets. The structural similarity to other biologically active heterocyclic compounds further underscores its potential in the development of new therapeutic agents. researchgate.netnih.gov

Q & A

Q. Table 1. Key Crystallographic Data for 6-Bromo-1H-indole Derivatives

ParameterValue (Example)Reference
Space GroupP 1
R Factor0.063
Dihedral Angle (COOH/Indole)
Hydrogen BondsO–H⋯O (2.68 Å), N–H⋯O (3.02 Å)

Q. Table 2. Synthetic Optimization Variables

VariableImpact on YieldEvidence
Solvent (PEG-400:DMF)Enhances solubility of azides
Catalyst (CuI vs. Pd/Cu)Affects C–N vs. C–C coupling
Reaction Time>12 hours for complete conversion

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.